

# Application Notes and Protocols for the Quantification of Disperse Violet 1

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## Compound of Interest

Compound Name: Disperse Violet 1

Cat. No.: B121737

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## Introduction

**Disperse Violet 1**, chemically known as 1,4-diaminoanthraquinone, is a synthetic dye belonging to the anthraquinone class.<sup>[1][2]</sup> It is widely used in the textile industry for dyeing polyester fibers and is also found in some hair dye formulations.<sup>[3][4]</sup> Due to its potential for skin sensitization and concerns about carcinogenicity, regulatory bodies have restricted its use in consumer products.<sup>[2][5][6]</sup> Accurate and sensitive quantification of **Disperse Violet 1** is therefore crucial for quality control in manufacturing, environmental monitoring of textile effluents, and safety assessment of consumer goods. These application notes provide detailed protocols for the quantification of **Disperse Violet 1** using various analytical techniques.

## Analytical Techniques

Several analytical methods are employed for the quantification of **Disperse Violet 1**. The choice of technique often depends on the sample matrix, the required sensitivity, and the available instrumentation. The most common methods include High-Performance Liquid Chromatography (HPLC) coupled with various detectors and UV-Visible Spectrophotometry.

## High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective method for the quantification of **Disperse Violet 1**, particularly in complex matrices like textiles and environmental water samples.[\[5\]](#)[\[7\]](#)[\[8\]](#)

#### Quantitative Data Summary

Parameter	Value	Matrix	Reference
Limit of Detection (LOD)	0.02 – 1.35 ng/mL	Textile Extract	<a href="#">[5]</a>
Limit of Quantification (LOQ)	0.06 – 4.09 ng/mL	Textile Extract	<a href="#">[5]</a>
Linearity ( $r^2$ )	>0.993	Textile Extract	<a href="#">[5]</a>
Recovery	81.8% – 114.1%	Textile	<a href="#">[5]</a>
LOD	~2.0 ng/L	Water	<a href="#">[7]</a>
LOQ	~8.0 ng/L	Water	<a href="#">[7]</a>
Linearity Range	2.0 - 100.0 ng/mL	Water	<a href="#">[7]</a>
Recovery	>70%	Water	<a href="#">[7]</a>

#### Experimental Protocol

##### a) Sample Preparation (Textile Samples)[\[5\]](#)[\[8\]](#)

- Weigh 1 gram of the textile sample and cut it into small pieces.
- Add 20 mL of methanol (MeOH) to the sample in a conical flask.
- Place the flask in an ultrasonic bath at 50°C for 30 minutes for extraction.
- Centrifuge the extract at 10,000 rpm for 10 minutes.
- Filter the supernatant through a 0.22 µm PTFE syringe filter.
- Evaporate the filtrate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 95:5 water/methanol).

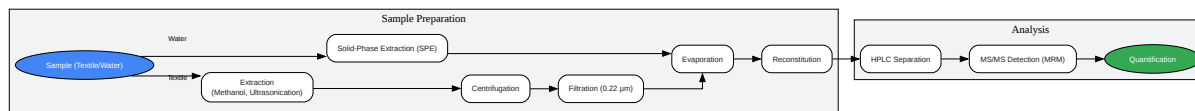
b) Sample Preparation (Water Samples using Solid-Phase Extraction - SPE)[7]

- Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.
- Pass a known volume of the water sample through the cartridge.
- Wash the cartridge with deionized water to remove interferences.
- Elute the retained **Disperse Violet 1** with a suitable solvent like methanol or acetonitrile.
- Evaporate the eluate to dryness and reconstitute in the mobile phase.

c) HPLC-MS/MS Conditions[5]

- LC System: Nexera UHPLC or equivalent
- Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7  $\mu$ m) or equivalent
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Methanol with 0.1% formic acid
- Gradient: A suitable gradient program to achieve separation.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5  $\mu$ L
- MS System: Triple quadrupole mass spectrometer (e.g., LCMS-8040)
- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode
- Acquisition Mode: Multiple Reaction Monitoring (MRM)

Workflow Diagram



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Caption: Workflow for **Disperse Violet 1** quantification by HPLC-MS/MS.

## High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

HPLC with a Photodiode Array (PDA) or Diode Array Detector (DAD) is a robust and widely available technique for the quantification of dyes.[9][10] It offers good selectivity based on both retention time and the UV-Vis spectrum of the analyte.

### Quantitative Data Summary

Parameter	Value	Matrix	Reference
Limit of Detection (LOD)	750 - 1750 pg	Fiber Extract	[11]
Recovery	70% - 103%	Fabric	[11]

### Experimental Protocol

#### a) Sample Preparation (Textile Samples)[11]

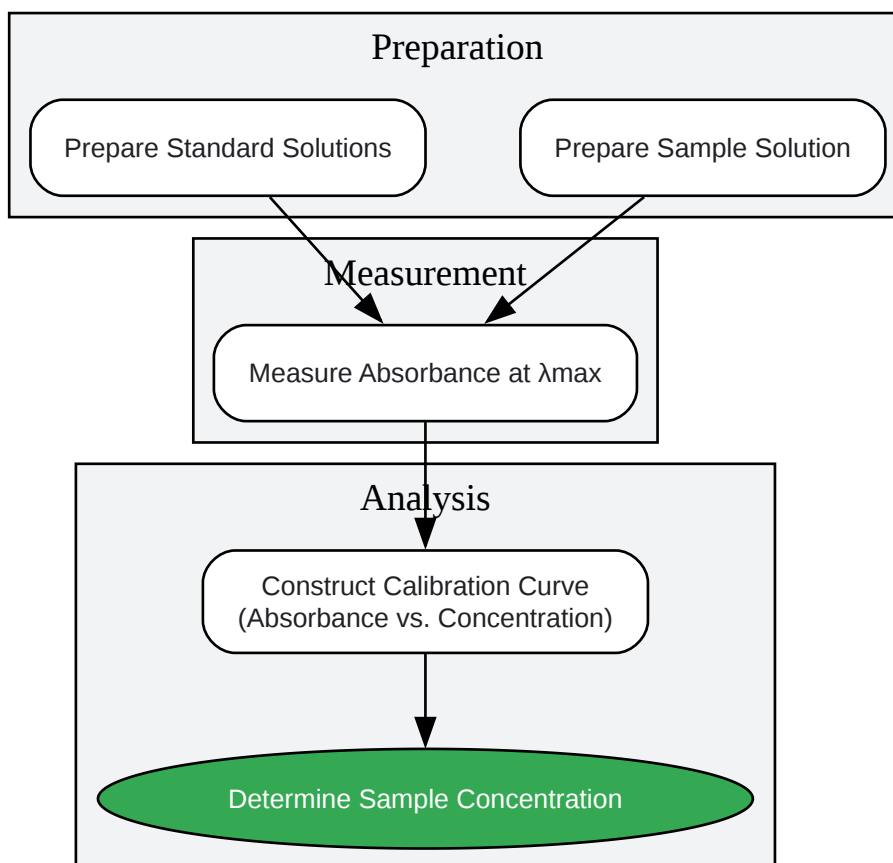
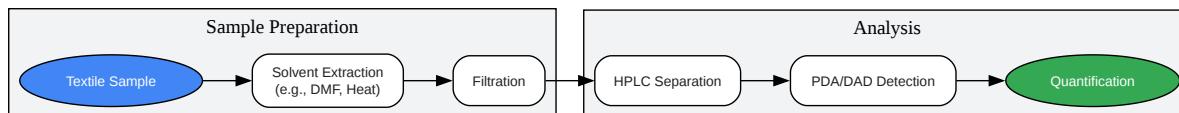
- Extract a small piece of the colored fiber (e.g., 0.5 cm) with a suitable solvent. Solvents like dimethylformamide (DMF), methanol, or acetonitrile can be used, sometimes with heating or ultrasonication.[11]

- For example, place the fiber in a glass capillary with 30  $\mu\text{L}$  of DMF and heat at 100°C.[11]
- Alternatively, use ultrasonication with acetonitrile for 5 minutes followed by heating in a water bath at 60°C.[11]
- Filter the extract before injection.

b) HPLC-PDA Conditions[11]

- LC System: Agilent 1200 series or equivalent
- Column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5  $\mu\text{m}$ ) or equivalent
- Mobile Phase: A gradient of water and acetonitrile, often with an additive like ammonium acetate or formic acid.
- Flow Rate: 0.2 - 1.0 mL/min
- Injection Volume: 5 - 10  $\mu\text{L}$
- Detection: PDA/DAD detector, monitoring at the maximum absorption wavelength of **Disperse Violet 1** (around 548-570 nm).

Workflow Diagram



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